![molecular formula C16H14N4O3 B2945411 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034537-19-2](/img/structure/B2945411.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a small molecule . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a pyridine ring via a methylene bridge . The pyridine ring is further connected to a dihydropyridazine ring, which carries a carboxamide group . The exact 3D structure and conformation would require more specific experimental data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Unfortunately, specific data such as melting point, boiling point, solubility, etc., are not available in the current literature .Scientific Research Applications
Synthesis and Characterization
Compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are synthesized to explore their potential as building blocks for various heterocyclic compounds. The synthesis involves reactions of arylmethylidene derivatives of furan-2(3H)-ones, leading to compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. Such synthetic processes aim to develop new biologically active compounds by introducing heterocyclic chromenone fragments, altering the reaction routes and yielding compounds with different biological activities (Aniskova, Grinev, & Yegorova, 2017).
Potential Biological Activities
The exploration of biological activities is a significant aspect of the research on such compounds. While specific studies on this compound may not be available, research on similar compounds provides insights into their potential applications. For example, compounds synthesized from reactions involving furan derivatives and various nucleophilic agents have been studied for their plant-growth regulatory activity and potential antimicrobial and antiviral properties. These activities are attributed to the unique structural features and reactivity of the furan derivatives, suggesting that this compound could also possess similar biological properties, warranting further investigation (Gilchrist, Hughes, Stretch, & Chrystal, 1987).
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a member of the cytochrome P450 mixed-function oxidase system, which is involved in the metabolism of xenobiotics in the body .
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances in the body .
Biochemical Pathways
Given its target, it is likely involved in themetabolic pathways mediated by the Cytochrome P450 system . The downstream effects of these pathways could be wide-ranging, given the diverse roles of Cytochrome P450 enzymes in the metabolism of various substances in the body .
Pharmacokinetics
Given its interaction with cytochrome p450 2a6, it is likely that it undergoes metabolic transformation in the body . The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its interaction with cytochrome p450 2a6, it may influence the metabolic activity of this enzyme, potentially affecting the metabolism of various substances in the body .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its action .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-15(21)5-4-13(19-20)16(22)18-9-11-7-12(10-17-8-11)14-3-2-6-23-14/h2-8,10H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHQDMZTLWVYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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